
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride
Overview
Description
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride: is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.17 . It is a white crystalline substance that is often used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride typically involves the reaction of N-methyl-2-pyrrolidin-1-ylpropan-1-amine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary studies suggest that it may exhibit stimulant properties, making it relevant in the development of therapeutic agents for neurological disorders.
Case Study: A study assessed the behavioral effects of N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride in animal models, revealing significant alterations in cognitive functions and mood regulation. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.
Organic Synthesis
The compound is utilized in various synthetic pathways due to its unique molecular structure, which facilitates reactions involving amines and pyrrolidines. It serves as a building block for more complex organic molecules.
Synthesis Example:
The synthesis typically involves several steps, including:
- Step 1: Formation of the pyrrolidine ring.
- Step 2: Alkylation with propanamine derivatives.
Industrial methods may optimize these steps using continuous flow reactors to enhance yield and efficiency.
Interaction Studies
Research indicates that this compound interacts with various receptors associated with neurotransmitter systems. These interactions could provide insights into its stimulant properties and potential applications in combination therapies.
Mechanism of Action
The mechanism of action of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidin-1-ylpropan-1-amine: The parent compound without the dihydrochloride groups.
N-methyl-2-pyrrolidin-1-ylpropan-1-amine hydrochloride: The monohydrochloride form of the compound.
Uniqueness: : N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry . Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to its similar compounds .
Biological Activity
N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, also known as a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to various neurotransmitter systems and has been investigated for its pharmacological properties, particularly in neurology and pharmacology.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, which enhances its binding affinity to various biological targets. The synthesis typically involves several steps that can be optimized using continuous flow reactors to improve yield and efficiency. Understanding the synthesis pathway is crucial for applications in medicinal chemistry and drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential stimulant properties, making it a candidate for therapeutic agents aimed at neurological disorders.
Key Biological Activities
-
Neurological Effects :
- Studies have shown that this compound may influence behavior and cognitive functions, suggesting its role as a central nervous system (CNS) stimulant.
- Its interaction with dopamine receptors indicates potential applications in treating conditions like ADHD or depression.
-
Binding Affinity :
- The structural features of the compound allow it to interact with specific enzymes and receptors, modulating various biological pathways. This is supported by binding assays that demonstrate its affinity for neurotransmitter receptors.
-
Therapeutic Potential :
- Investigations have highlighted the compound's potential in therapeutic settings, particularly in neurology. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into treatment options for neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Neurotransmitter Modulation
A study focusing on the effects of this compound on neurotransmitter release demonstrated that it could significantly enhance dopamine release in vitro. This finding supports its potential use as a stimulant agent.
Case Study 2: Cognitive Function
In behavioral assessments, subjects administered with the compound showed improved cognitive performance compared to control groups. These results suggest a positive impact on learning and memory processes.
Data Tables
Study | Focus | Findings |
---|---|---|
Study 1 | Neurotransmitter Release | Enhanced dopamine release observed in vitro |
Study 2 | Cognitive Function | Improved performance in memory tasks compared to controls |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Agonism : The compound acts as an agonist at specific neurotransmitter receptors, leading to increased signaling pathways associated with mood enhancement and cognitive function.
- Enzyme Interaction : It may also inhibit or activate certain enzymes involved in neurotransmitter synthesis or breakdown, further influencing its biological activity.
Properties
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLBVHCGFWPQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)N1CCCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716627 | |
Record name | N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901586-29-6 | |
Record name | N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.